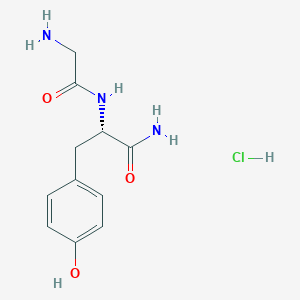

Gly-tyr amide hydrochloride

Description

Significance of C-Terminal Amidation in Peptide Structure and Function

C-terminal amidation is one of the most common post-translational modifications found in peptides. biorxiv.org This process involves the enzymatic conversion of the C-terminal carboxylic acid group (-COOH) to a primary amide group (-CONH₂). This seemingly minor change has profound effects on the peptide's physicochemical properties and biological functions. jpt.comlifetein.com

Enhanced Stability: Peptides with a free C-terminal carboxyl group are susceptible to degradation by carboxypeptidases, enzymes that cleave peptide bonds from the C-terminal end. By converting the carboxyl group to an amide, the peptide becomes resistant to this type of enzymatic degradation, thereby increasing its metabolic stability and prolonging its functional lifespan in biological systems. lifetein.comsigmaaldrich.com

Improved Receptor Binding and Activity: The charge and conformation of a peptide's C-terminus can be critical for its interaction with biological receptors. Amidation can lead to enhanced binding affinity by removing an unfavorable negative charge or by allowing the peptide to adopt a more favorable conformation for receptor docking. biorxiv.orgjpt.com For many peptide hormones, amidation is essential for their biological activity. lifetein.com Studies on antimicrobial peptides (AMPs) have shown that amidation can be crucial for maintaining a stable α-helical structure, which is important for penetrating bacterial membranes. biorxiv.orgnih.gov

The table below summarizes the key impacts of C-terminal amidation on peptide properties.

| Property Affected | Impact of Amidation | Rationale |

| Charge | Neutralizes the negative charge of the C-terminal carboxyl group. jpt.comlifetein.com | The -COOH group is replaced by an uncharged -CONH₂ group. jpt.com |

| Stability | Increases resistance to enzymatic degradation by carboxypeptidases. sigmaaldrich.com | The amide bond is not a substrate for many common exopeptidases. lifetein.com |

| Biological Activity | Often enhances or is essential for the peptide's function (e.g., receptor binding). jpt.comlifetein.com | The modified structure more closely mimics native proteins and can improve interaction with targets. biorxiv.orglifetein.com |

| Conformation | Can stabilize secondary structures like α-helices. biorxiv.orgnih.gov | Amidation can reduce intramolecular repulsion and alter hydrogen bonding patterns. nih.gov |

Overview of Dipeptide Amides within the Framework of Peptide and Biochemical Research

Dipeptide amides, such as Glycyl-Tyrosyl Amide, are valuable tools in biochemical and pharmaceutical research. nih.govnih.gov These small, well-defined molecules serve as building blocks for the synthesis of larger, more complex peptides and as model compounds for studying fundamental biological processes. nih.govd-nb.info

Role in Synthesis: Dipeptide amides are often used as nucleophiles in enzyme-catalyzed peptide synthesis. google.com For example, proteases, which naturally hydrolyze peptide bonds, can be used in reverse under specific conditions to form new peptide bonds. researchgate.net Using an amino acid amide as the nucleophilic component in these reactions is a common strategy for producing N-terminal free dipeptide amides. nih.gov Chemoenzymatic processes, which combine chemical and enzymatic steps, also utilize amino acid derivatives to synthesize dipeptides with high specificity and yield. d-nb.info

Model Compounds for Research: The simplicity of dipeptides makes them excellent models for investigating specific biochemical phenomena. They are used to study:

Enzyme Specificity: Dipeptide amides are used as substrates to characterize the activity and specificity of various proteases and peptidases, such as cathepsin C. acs.org

Structural Analysis: The crystal structures of dipeptide amide hydrochloride salts, including H-Gly-Tyr-NH₂·HCl, have been analyzed to understand how C-terminal amidation influences molecular conformation and intermolecular interactions like hydrogen bonding. researchgate.net

Metabolism and Transport: Studies involving dipeptides like Glycyl-L-tyrosine have been crucial in understanding amino acid metabolism and transport, particularly in developing nutritional solutions where the dipeptide form offers greater solubility and stability than the free amino acid. nih.govchemicalbook.com

The use of dipeptide amides in research is often facilitated by their distinct properties compared to their free-acid counterparts, as detailed below.

| Feature | Dipeptide (e.g., Gly-Tyr) | Dipeptide Amide (e.g., Gly-Tyr-NH₂) | Research Application |

| C-Terminus | Carboxylic Acid (-COOH) | Amide (-CONH₂) | Studying the effects of charge and amidation on peptide function. jpt.comnih.gov |

| Solubility | Variable; Tyrosine itself is poorly soluble in water. google.com | Often more soluble, especially when derived from insoluble amino acids. chemicalbook.com | Development of intravenous nutritional formulas. nih.gov |

| Enzymatic Synthesis | Can be a product of synthesis. | Often used as a reactant (nucleophile) in protease-catalyzed synthesis. google.com | Controlled, stepwise synthesis of larger peptides. nih.govresearchgate.net |

| Structural Studies | Used as a model for peptide backbone conformation. | Used to study the specific structural impact of the C-terminal amide group. researchgate.net | Elucidating hydrogen bonding networks and crystal packing. researchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClN3O3 |

|---|---|

Molecular Weight |

273.71 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide;hydrochloride |

InChI |

InChI=1S/C11H15N3O3.ClH/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H/t9-;/m0./s1 |

InChI Key |

KHHGNWMXXNNNST-FVGYRXGTSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O.Cl |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O.Cl |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Glycyl Tyrosyl Amide Hydrochloride

X-ray Crystallographic Investigations

X-ray diffraction analysis of single crystals offers an unparalleled, high-resolution view into the molecular structure and packing of crystalline solids. The study of Gly-Tyr-NH2·HCl crystals has provided critical insights into its conformational preferences and the intermolecular forces that govern its solid-state assembly.

The conformation of Gly-Tyr-NH2·HCl is characterized by the following torsion angles:

φ (phi): The torsion angle around the N-Cα bond of the glycine (B1666218) residue.

ψ (psi): The torsion angle around the Cα-C' bond of the glycine residue.

ω (omega): The torsion angle around the peptide bond (C'-N), which is typically close to 180° for a trans conformation, indicating planarity.

χ¹ (chi1) and χ² (chi2): The torsion angles of the tyrosine side chain, which define the orientation of the phenolic ring.

In the crystalline state, Gly-Tyr-NH2·HCl adopts a conformation that is not necessarily identical to its corresponding unamidated form, highlighting the influence of both the C-terminal amide group and the crystal packing forces on the final structure. nih.gov

Table 1: Torsion Angles for Glycyl-Tyrosyl Amide Hydrochloride

| Torsion Angle | Value (°) |

|---|---|

| φ (Gly) | -82.5 |

| ψ (Gly) | 154.5 |

| ω (Peptide Bond) | 175.1 |

| φ (Tyr) | -126.2 |

| ψ (Tyr) | 138.2 |

| χ¹ (Tyr) | -62.8 |

| χ² (Tyr) | 96.2 |

Hydrogen bonds are the primary directional forces that stabilize the crystal structure of peptides. In Gly-Tyr-NH2·HCl, a complex network of hydrogen bonds is observed, involving the peptide backbone, the C-terminal amide group, the tyrosine side chain, and the chloride ion. nih.gov

The C-terminal amide group is a key participant in this network, acting as both a hydrogen bond donor (through the N-H protons) and an acceptor (through the carbonyl oxygen). This dual functionality allows for the formation of extensive intermolecular connections. The chloride ions are strategically located between adjacent peptide molecules, accepting hydrogen bonds from the amide N-H groups, which contributes to the formation of a sheet-like structure. nih.gov The phenolic hydroxyl group of the tyrosine residue also participates in hydrogen bonding, further stabilizing the crystal packing.

The arrangement of molecules in the crystal, or molecular packing, is a consequence of the drive to achieve the most stable structure through a combination of hydrogen bonds and van der Waals interactions. In the crystal structure of Gly-Tyr-NH2·HCl, the molecules self-assemble into well-defined patterns. nih.gov

Comparative Structural Studies of C-Amidated Peptides

To fully appreciate the structural role of the C-terminal amide group, it is instructive to compare the conformation of Gly-Tyr-NH2·HCl with its unamidated counterpart, Glycyl-Tyrosine.

Studies comparing C-amidated and unamidated peptides have shown that the presence of the amide group can lead to distinct conformational preferences. While both amidated and unamidated forms of Glycyl-Tyrosine adopt energetically favorable torsion angles, these angles are not identical. nih.gov

The observed conformational divergence is not attributed to an inherent and dramatic difference in the intrinsic conformational preferences of the two molecules in isolation. Instead, it is largely a result of the different molecular packing requirements imposed by the C-terminal amide versus the C-terminal carboxylate group. nih.gov The distinct hydrogen bonding capabilities of the amide group lead to a different optimal packing arrangement, which in turn selects for a slightly different molecular conformation to maximize the stability of the crystal lattice.

The C-terminal amide group directly influences the local electronic environment and steric constraints at the C-terminus of the peptide, which can have a subtle but significant effect on the peptide backbone torsion angles (φ and ψ). The replacement of the carboxylate group with an amide group alters the hydrogen bonding possibilities and the electrostatic interactions with neighboring molecules in the crystal.

In the case of Gly-Tyr-NH2·HCl, the specific values of the backbone torsion angles are a reflection of the molecule accommodating the demands of the crystal packing environment, which is dominated by the hydrogen bonding network of the amide groups and chloride ions. nih.gov The amide group's ability to act as a hydrogen bond donor and acceptor facilitates the formation of intermolecular interactions that guide the peptide backbone into a specific conformation. This illustrates that C-terminal amidation can be a tool for influencing the solid-state conformation of small peptides.

Role of Chloride Ions in Intermolecular Interactions and Sheet Structure Formation in Hydrochloride Salts

In the crystalline state of Gly-Tyr-NH2 hydrochloride, the chloride ions play a crucial role in the supramolecular assembly. nih.gov X-ray diffraction studies have revealed that these ions are not merely passive charge-balancing species but are actively involved in the formation of the crystal lattice. nih.gov They are strategically positioned between adjacent peptide molecules, mediating intermolecular interactions that lead to the formation of a well-defined sheet-like structure. nih.gov

The primary mechanism by which the chloride ions exert their influence is through the formation of hydrogen bonds. Specifically, each chloride ion acts as a hydrogen bond acceptor, interacting with the amide (–NH) groups of neighboring peptides. nih.gov This interaction is a key factor in organizing the peptide molecules into extended arrays. The participation of both the amide NH and the carbonyl C=O groups in a network of hydrogen bonds contributes to the formation of a repeated structural motif. nih.gov This ordered arrangement is a direct consequence of the molecular packing requirements dictated by the presence and interactions of the chloride ions. nih.gov

| Interacting Donor Group | Interacting Acceptor Group | Type of Interaction | Typical Distance (Å) | Significance in Structure |

| Amide (–NH) of Peptide 1 | Chloride Ion (Cl⁻) | Hydrogen Bond | 2.6 - 3.3 | Links adjacent peptide molecules |

| Amide (–NH) of Peptide 2 | Chloride Ion (Cl⁻) | Hydrogen Bond | 2.6 - 3.3 | Cross-links peptide chains |

| Amide (–NH) | Carbonyl (C=O) | Hydrogen Bond | 2.8 - 3.1 | Stabilizes the peptide backbone conformation |

Note: The typical distances are general values for such interactions in peptides and proteins.

Spectroscopic Approaches for Conformational Analysis (e.g., Vibrational and Electronic Circular Dichroism)

To elucidate the conformation of Gly-Tyr amide hydrochloride in solution, where the crystalline packing forces are absent, spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are invaluable.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the three-dimensional arrangement of atoms and is a powerful tool for determining the solution-state conformation of peptides. The amide I (primarily C=O stretching) and amide II (a combination of N-H in-plane bending and C-N stretching) vibrational bands are especially informative for peptide secondary structure. nih.gov

The VCD spectra of peptides exhibit characteristic patterns for different secondary structures like α-helices, β-sheets, and random coils. nih.gov For a dipeptide like Gly-Tyr amide, which is too short to form these canonical structures, VCD can provide detailed information about the distribution of its backbone and side-chain dihedral angles.

The table below presents typical frequency ranges for amide I and amide II bands in VCD spectra and their correlation with peptide conformations.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Conformation |

| Amide I | ~1650 - 1660 | α-helical |

| ~1620 - 1640 | β-sheet | |

| ~1640 - 1650 | Random coil | |

| Amide II | ~1540 - 1550 | α-helical |

| ~1520 - 1540 | β-sheet | |

| ~1535 - 1545 | Random coil |

Electronic Circular Dichroism (ECD)

ECD spectroscopy is a well-established method for studying the secondary structure of peptides and proteins. It measures the differential absorption of left and right circularly polarized ultraviolet light. In peptides, the primary chromophores are the amide bonds of the backbone and, in the case of Gly-Tyr amide, the aromatic side chain of the tyrosine residue.

The ECD spectrum of a peptide is a superposition of contributions from its various chromophores. The peptide backbone gives rise to characteristic signals in the far-UV region (below 250 nm), which are sensitive to the secondary structure. The aromatic side chain of tyrosine has its own electronic transitions (π → π*) in the near-UV region (around 250–300 nm), which can also be influenced by its local environment and conformation. The coupling between the electronic transitions of the tyrosine side chain and the peptide backbone can sometimes complicate the interpretation of the far-UV ECD spectrum in terms of secondary structure.

The following table outlines the main contributions to the ECD spectrum of a tyrosine-containing peptide.

| Spectral Region | Wavelength Range (nm) | Primary Chromophoric Contribution | Information Obtained |

| Far-UV | < 250 | Peptide Bond (n → π* and π → π* transitions) | Backbone conformation and secondary structure elements |

| Near-UV | 250 - 300 | Tyrosine Side Chain (π → π* transitions) | Local environment and conformation of the tyrosine residue |

Peptidomimetic Design and Backbone Modifications Relevant to Glycyl Tyrosyl Amide Scaffolds

Strategies for Amide Bond Bioisosteric Replacement

Bioisosteric replacement of the amide bond in peptides is a key strategy to overcome their inherent limitations as drug candidates, such as poor metabolic stability. This approach involves substituting the amide linkage with a group that mimics its steric and electronic properties while being resistant to enzymatic cleavage.

Ketomethylene groups (-CH₂-CO-) serve as effective non-hydrolyzable mimics of the amide bond. Research has demonstrated the successful replacement of the amide bonds connecting Tyr-Gly and Gly-Gly in leucine-enkephalin with ketomethylene groups. acs.org This modification provides resistance to enzymatic degradation. The synthesis of these isosteres can be complex, often involving multiple steps to create the desired stereochemistry. springernature.comnih.gov For instance, a common synthetic route involves the use of α-amino nitrile oxides in asymmetric dipolar cycloadditions to generate 2-isoxazoline intermediates, which are then reductively cleaved to yield α-hydroxy ketomethylene dipeptide isosteres.

Key Synthetic Intermediates for Ketomethylene Isosteres

| Intermediate | Synthetic Utility | Reference |

|---|---|---|

| 2-Isoxazoline | Precursor for α-hydroxy ketomethylene dipeptide isosteres via reductive cleavage. | |

| α-Amino Nitrile Oxides | Used in asymmetric dipolar cycloadditions to form 2-isoxazoline rings. |

The 1,2,3-triazole ring is a prominent amide bond surrogate in peptidomimetic chemistry. chimia.ch Its structural and electronic resemblance to the amide bond, coupled with its stability against enzymatic hydrolysis, makes it an attractive modification. chimia.chnih.govresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.govnih.gov

Studies have shown that replacing an amide bond with a 1,2,3-triazole can stabilize the peptide backbone and, in some cases, mimic the native peptide conformation. mdpi.comnih.gov For example, 1,4-disubstituted triazoles are considered excellent mimics of the trans-amide bond, while 1,5-disubstituted triazoles can act as surrogates for the cis-prolyl peptide bond. nih.govnih.gov However, the introduction of a triazole ring can also alter the peptide's secondary structure, sometimes disrupting helical conformations. researchgate.net

Comparison of Amide Bond and 1,4-Disubstituted 1,2,3-Triazole

| Property | Amide Bond | 1,4-Disubstituted 1,2,3-Triazole |

|---|---|---|

| Planarity | Planar | Planar |

| Size | Similar | Slightly larger |

| Dipole Moment | ~3.5 D | ~4.5-5.0 D |

| Hydrogen Bonding | H-bond donor (N-H) and acceptor (C=O) | Weak H-bond donor (C-H) and acceptors (N atoms) |

Fluorination is a powerful tool in medicinal chemistry to enhance the metabolic stability and modulate the conformational preferences of peptides. mdpi.comnih.gov The introduction of fluorine can increase hydrophobicity and thermal stability. acs.org In the context of Gly-Tyr peptidomimetics, incorporating fluorinated amino acids can lead to derivatives with improved resistance to proteolytic degradation. nih.gov For instance, fluorinated analogs of phenylalanine have been shown to influence the supramolecular assembly of peptides. nih.gov

The synthesis of fluorinated peptidomimetics can be achieved by incorporating commercially available fluorinated amino acids or by developing synthetic routes to novel fluorinated building blocks. nih.gov The position and number of fluorine atoms can significantly impact the peptide's properties. For example, fluorination of the proline ring has been extensively studied to control ring puckering and the cis/trans isomerization of the amide bond. ljmu.ac.uknih.govacs.org

N-amination, the replacement of a Cα-H with a nitrogen atom, is another strategy to modify the peptide backbone. The incorporation of N-aminoglycine (aGly) introduces a hydrazide moiety, which can alter the conformational preferences of the peptide. nih.govnih.gov While Cα-substituted α-hydrazino acids tend to stabilize extended β-sheet-like conformations, the lack of a Cα substituent in N-aminoglycine allows for greater flexibility. nih.gov This modification also provides a nucleophilic handle for further derivatization of the peptide backbone. nih.govnih.gov

Impact of Backbone Modifications on Peptide Conformation and Biochemical Stability

Backbone modifications have a profound impact on both the conformational properties and the biochemical stability of peptides. The introduction of rigidifying elements like 1,2,3-triazoles can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity for a target receptor. mdpi.com However, such modifications can also lead to unintended structural perturbations. researchgate.net

N-amination can also enhance stability and influence conformation. The introduction of an N-amino group can promote β-sheet formation by creating a network of hydrogen bonds. nih.gov

Effects of Backbone Modifications on Peptide Properties

| Modification | Conformational Impact | Biochemical Stability |

|---|---|---|

| Ketomethylene | Increased flexibility compared to amide bond. | High resistance to proteolysis. |

| 1,2,3-Triazole | Can mimic trans or cis amide bonds, potentially rigidifying the structure. May disrupt helical conformations. | High resistance to proteolysis. nih.govresearchgate.net |

| Fluorination | Can stabilize specific secondary structures (e.g., helices, β-sheets) through stereoelectronic effects. | Generally increased resistance to proteolysis. acs.orgnih.gov |

Rational Design Principles for Glycyl-Tyrosyl Amide-Based Peptidomimetics

The rational design of Gly-Tyr amide-based peptidomimetics involves a deep understanding of the structure-activity relationships (SAR) of the parent peptide. researchgate.netnih.gov The goal is to identify the key pharmacophoric elements and the bioactive conformation, and then to design modifications that stabilize this conformation and improve druglike properties. rsc.org

A key principle in peptidomimetic design is to introduce minimal modifications to retain the desired biological activity while enhancing stability. rsc.org This can involve a "scanning" approach where each amide bond is systematically replaced with a bioisostere to identify the most beneficial modification sites. nih.gov For example, a "triazole scan" can be performed to determine which amide bond replacement with a triazole ring yields the most potent and stable analog. nih.gov

Furthermore, the design process should consider the specific biological target. If the target is a protein-protein interface, the peptidomimetic should be designed to mimic the key secondary structural motifs (e.g., α-helix, β-turn) involved in the interaction. nih.govchemrxiv.orgnih.gov

Advanced Analytical Characterization Techniques in Glycyl Tyrosyl Amide Hydrochloride Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Glycyl-Tyrosyl Amide Hydrochloride. It is routinely employed to determine the purity of the final product and to monitor the progress of the synthesis by tracking the consumption of reactants and the formation of the desired dipeptide amide. nih.govchemrxiv.orgresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In this technique, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically a silica (B1680970) support with bonded C18 alkyl chains) and a polar mobile phase. A gradient elution is often used, where the proportion of an organic solvent (like acetonitrile) in the aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid) is increased over time. researchgate.net This allows for the efficient separation of the target peptide from starting materials, by-products, and other impurities.

Reaction Monitoring: During the synthesis of Glycyl-Tyrosyl Amide Hydrochloride, small aliquots of the reaction mixture can be periodically withdrawn and analyzed by HPLC. This allows chemists to track the disappearance of the starting materials (e.g., protected glycine (B1666218) and tyrosine amide) and the appearance of the product peak. ias.ac.in This real-time monitoring enables the optimization of reaction conditions such as reaction time and temperature to maximize yield and minimize impurity formation. chemrxiv.org

Purity Assessment: For the final product, HPLC provides a quantitative measure of purity. The sample is injected into the HPLC system, and the detector (typically a UV detector set to a wavelength where the peptide bond or the tyrosine chromophore absorbs, e.g., 220 nm or 280 nm) records the signal as the components elute from the column. researchgate.net The purity is determined by integrating the area of the peak corresponding to Glycyl-Tyrosyl Amide Hydrochloride and expressing it as a percentage of the total area of all detected peaks.

Table 1: Typical RP-HPLC Conditions for Glycyl-Tyrosyl Amide Hydrochloride Analysis

| Parameter | Condition | Purpose |

| Column | C18, 5 µm particle size, 4.6 x 250 mm | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier; its increasing concentration elutes more hydrophobic compounds. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detection | UV at 220 nm and 280 nm | 220 nm detects the peptide backbone; 280 nm is specific for the tyrosine side chain. |

| Injection Volume | 20 µL | A typical volume for analytical HPLC. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique used to confirm the identity and structure of Glycyl-Tyrosyl Amide Hydrochloride. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which is used to confirm its molecular weight and elemental composition. ucsf.edunih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments provide valuable structural information by analyzing the fragmentation patterns of the molecule. nih.gov

Molecular Weight Confirmation: Using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the Glycyl-Tyrosyl Amide Hydrochloride molecule can be ionized with minimal fragmentation. nih.gov In ESI-MS, the molecule is typically observed as the protonated molecular ion [M+H]⁺. The calculated monoisotopic mass of the Glycyl-Tyrosyl Amide free base (C₁₁H₁₅N₃O₃) is 237.1114 Da. Therefore, the expected [M+H]⁺ ion would have an m/z of approximately 238.1187. High-resolution mass spectrometers can measure this value with high accuracy (typically within 5 ppm), confirming the elemental composition.

Structural Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to sequence the dipeptide and confirm the connectivity of the amino acid residues. In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule at its weakest bonds, primarily the peptide amide bonds. nih.govuab.edu The fragmentation of peptides typically results in a series of characteristic ions known as b- and y-ions. researchgate.net

b-ions are formed by cleavage of the amide bond, with the charge retained on the N-terminal fragment.

y-ions are also formed by cleavage of the amide bond, but the charge is retained on the C-terminal fragment.

For Glycyl-Tyrosyl Amide Hydrochloride, the primary fragmentation would be the cleavage of the peptide bond between the glycine and tyrosine residues.

Table 2: Predicted MS/MS Fragmentation Ions for Glycyl-Tyrosyl Amide [M+H]⁺

| Ion Type | Sequence | Structure | Calculated m/z |

| Precursor Ion | [Gly-Tyr-NH₂ + H]⁺ | H₂N-CH₂-CO-NH-CH(CH₂-Ph-OH)-CONH₃⁺ | 238.12 |

| b₁-ion | [Gly]⁺ | H₂N-CH₂-CO⁺ | 58.03 |

| y₁-ion | [Tyr-NH₂ + H]⁺ | H₃N⁺-CH(CH₂-Ph-OH)-CONH₂ | 181.09 |

The observation of these specific fragment ions in the MS/MS spectrum provides unambiguous confirmation of the dipeptide's sequence and structure. researchgate.net Additional fragmentation, such as the loss of the tyrosine side chain (resulting in an ion at m/z 131.05), can also be observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed information about the three-dimensional structure and dynamics of molecules in solution. nih.govresearchgate.net For Glycyl-Tyrosyl Amide Hydrochloride, 1D (¹H and ¹³C) and 2D NMR experiments can confirm the chemical structure and provide insights into its conformational preferences. mdpi.comacs.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms in the molecule. Key signals for Glycyl-Tyrosyl Amide Hydrochloride include:

Aromatic protons: Signals for the protons on the tyrosine phenyl ring, typically appearing in the downfield region (around 6.8-7.2 ppm). bmrb.ionih.gov

Alpha-protons: Signals for the Cα-H of both the glycine and tyrosine residues.

Beta-protons: Signals for the Cβ-H₂ protons of the tyrosine side chain.

Glycine protons: A signal for the Cα-H₂ of the glycine residue.

Amide protons: Signals for the protons of the peptide bond and the terminal amide, which can exchange with solvent and may vary in chemical shift depending on hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. chemicalbook.comoregonstate.edu This allows for the confirmation of the carbon skeleton. Key signals include those for the carbonyl carbons of the peptide and amide groups (typically 170-180 ppm), the aromatic carbons of the tyrosine ring (115-160 ppm), and the alpha- and beta-carbons of the amino acid residues. illinois.eduescholarship.org

2D NMR and Conformational Analysis: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for structural elucidation.

COSY experiments identify protons that are coupled to each other (typically through two or three bonds), which helps in assigning the signals for individual amino acid spin systems.

NOESY experiments identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. This information is critical for determining the peptide's preferred conformation and folding in solution. nih.gov

The analysis of chemical shifts, coupling constants (especially ³J(HN,Hα)), and NOE patterns provides a detailed picture of the solution-state structure of Glycyl-Tyrosyl Amide Hydrochloride. mdpi.com

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Glycyl-Tyrosyl Amide

| Atom Group | Expected ¹H Shift (ppm) netlify.apphmdb.ca | Expected ¹³C Shift (ppm) bmrb.iochemicalbook.com |

| Glycine Cα-H₂ | ~3.8 - 4.0 | ~43 |

| Glycine C=O | - | ~172 |

| Tyrosine Cα-H | ~4.5 - 4.7 | ~58 |

| Tyrosine Cβ-H₂ | ~2.9 - 3.2 | ~38 |

| Tyrosine Aromatic C-H | ~6.8 (ortho to OH), ~7.1 (meta to OH) | ~118 (meta to OH), ~133 (ortho to OH) |

| Tyrosine C-OH | - | ~157 |

| Tyrosine Quaternary C | - | ~129 |

| Peptide NH | ~8.0 - 8.5 | - |

| Terminal CONH₂ | ~7.0 - 7.5 | - |

| Terminal C=O | - | ~175 |

Note: Exact chemical shifts are dependent on solvent, pH, and temperature.

Future Directions and Emerging Research Perspectives for Glycyl Tyrosyl Amide Hydrochloride

Development of Novel and Green Synthetic Methodologies for Dipeptide Amides

The synthesis of peptides and their derivatives is a cornerstone of pharmaceutical and biotechnological research. However, traditional methods often rely on hazardous solvents and generate significant chemical waste. The future of dipeptide amide synthesis is trending towards "green chemistry" principles, focusing on efficiency, sustainability, and safety.

Key research thrusts include the development of solvent-free or eco-friendly solvent-based approaches. For instance, propylene (B89431) carbonate has been identified as a viable green polar aprotic solvent that can replace dichloromethane (B109758) (DCM) and dimethylformamide (DMF) in both solution- and solid-phase peptide synthesis. rsc.org Another innovative approach involves boric acid-catalyzed, solvent-free synthesis, where reactants are simply triturated and heated, offering a rapid and efficient method for amide formation. researchgate.net

Catalysis is also a major focus. Novel organocatalysts are being designed to accelerate amide and peptide bond formation under mild conditions, such as using light irradiation, which can enhance reaction rates and yields while maintaining stereochemical integrity. acs.org Furthermore, methods like halogen-bonding-mediated synthesis are emerging, using coupling systems that can create peptide bonds from even sterically hindered amino acids without racemization. rsc.org These methods aim to reduce the reliance on traditional coupling reagents, which often lead to side reactions and purification challenges. The use of mixed carbonic carboxylic anhydrides is another promising green technique, as they are relatively stable, reactive with amines, and can be prepared through simple procedures. nii.ac.jp

| Methodology | Key Principles & Advantages | Potential Challenges | References |

|---|---|---|---|

| Replacement of Hazardous Solvents | Utilizes greener solvents like propylene carbonate instead of DMF or DCM, reducing toxicity and waste. | Ensuring comparable solubility and reactivity for a wide range of protected amino acids. | rsc.org |

| Solvent-Free Synthesis | Boron-catalyzed reaction of carboxylic acids and urea (B33335) under heating, eliminating solvent use entirely. | Potential for thermal decomposition of sensitive substrates. | researchgate.net |

| Organocatalysis | Light-accelerated synthesis using novel catalysts (e.g., Cat-Se) for high yields under mild conditions. | Catalyst cost, stability, and recyclability. | acs.org |

| Halogen-Bonding Mediation | Uses a coupling system (e.g., N-iodosuccinimide, DABCO) for efficient bond formation without racemization. | Compatibility with diverse functional groups and scalability. | rsc.org |

| Mixed Carbonic Carboxylic Anhydrides | Reacts anhydrides with aqueous ammonia; intermediates are stable and reactive. | Control of side reactions and optimization for different amino acid sequences. | nii.ac.jp |

Advanced Computational Chemistry and Molecular Modeling Studies of Glycyl-Tyrosyl Amide Interactions

Computational chemistry and molecular modeling offer powerful tools to predict and understand the behavior of molecules like glycyl-tyrosyl amide hydrochloride at an atomic level. Future research will increasingly rely on these in silico methods to explore its conformational landscape, interaction profiles, and potential biological activities before undertaking extensive laboratory work.

Quantum mechanics (QM) calculations can be employed to study the electronic structure of the molecule in detail. This allows for the accurate prediction of properties like reactivity, spectroscopic signatures, and the nature of non-covalent interactions. Density Functional Theory (DFT) calculations, for example, can help elucidate the mechanisms of reactions involving the dipeptide, such as its formation or degradation. rsc.org

| Computational Method | Research Objective | Expected Insights | References |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | To analyze the conformational dynamics and solvation of the dipeptide in aqueous solution. | Identification of preferred conformations, solvent interactions, and intramolecular hydrogen bonding. | nih.gov |

| Docking and Binding Free Energy Calculations | To predict interactions with potential biological targets (e.g., enzymes, receptors). | Binding affinity, key interacting residues, and potential as a therapeutic agent. | nih.gov |

| Quantum Mechanics (QM) Calculations | To investigate electronic properties and reactivity of the tyrosine phenol (B47542) group and amide bond. | Understanding of chemical stability, reaction mechanisms, and potential for modification. | rsc.org |

| Hybrid QM/MM Simulations | To model enzymatic reactions or binding events with high accuracy at the active site. | Detailed mechanism of interaction within a biological environment. | nih.gov |

Exploration of Glycyl-Tyrosyl Amide in Diverse Bio-inspired Material Science Applications

Bio-inspired materials science seeks to mimic the elegant and efficient designs found in nature to create novel materials with advanced properties. udel.edu Dipeptides, as fundamental building blocks of proteins, are excellent candidates for developing such materials. The unique chemical functionalities of glycyl-tyrosyl amide—the aromatic phenol group of tyrosine, the flexible glycine (B1666218) backbone, and the terminal amide—offer significant potential for self-assembly and functionalization.

Future research could explore the self-assembly of glycyl-tyrosyl amide into ordered nanostructures like hydrogels, nanofibers, or nanotubes. These materials could serve as scaffolds for tissue engineering, carriers for drug delivery, or components of biosensors. The tyrosine residue is particularly interesting, as its phenol group can participate in hydrogen bonding and π-π stacking interactions, which are crucial for driving self-assembly. Furthermore, the phenol group can be chemically modified to attach other molecules or to respond to specific stimuli. rsc.org

The development of bio-inspired aerogels is another promising area. rsc.org By incorporating the dipeptide into a polymer network, it may be possible to create lightweight, porous materials with tailored mechanical properties and biological activity. Such materials could find applications in areas like regenerative medicine or as functional fillers in composites. The principles of molecular recognition, inspired by biological systems, could be used to design materials where the dipeptide acts as a specific binding site for other molecules.

| Application Area | Role of Glycyl-Tyrosyl Amide | Key Functional Groups | References |

|---|---|---|---|

| Hydrogels for Tissue Engineering | Forms the self-assembling fibrous network that constitutes the hydrogel scaffold. | Tyrosine (π-π stacking, H-bonding), Amide group (H-bonding). | udel.edu |

| Drug Delivery Nanocarriers | Self-assembles into micelles or vesicles to encapsulate therapeutic agents. | Amphiphilic character derived from glycine and tyrosine residues. | rsc.org |

| Biosensors | Acts as a recognition element on a sensor surface, with the tyrosine residue allowing for electrochemical detection or functionalization. | Tyrosine phenol group. | rsc.org |

| Functional Polymer Composites | Incorporated as a functional monomer or additive to enhance biocompatibility or introduce specific binding sites. | All functional groups available for covalent or non-covalent bonding. | udel.edu |

Elucidation of Broader Biochemical and Biological Roles of Specific Dipeptide Amides in Complex Systems

While the direct biological roles of glycyl-tyrosyl amide hydrochloride are not extensively documented, research into similar small peptides suggests a range of potential functions that merit investigation. Dipeptides are often intermediates in protein metabolism, but they can also possess intrinsic biological activity.

Future research should focus on screening glycyl-tyrosyl amide for various bioactivities. For example, many small peptides act as signaling molecules, enzyme inhibitors, or modulators of protein-protein interactions. The structural similarity to parts of larger bioactive peptides could make it a candidate for inhibiting enzymes like proteases or peptidases. For instance, glycine amide derivatives have been investigated as inhibitors of Vascular Adhesion Protein-1 (VAP-1), indicating that small amide-containing molecules can have specific enzymatic targets. researchgate.net

The tyrosine residue is a key site for post-translational modifications and biological recognition. rsc.org It is conceivable that glycyl-tyrosyl amide could interact with systems that recognize tyrosine, such as tyrosine kinases or phosphatases, potentially modulating their activity. Investigating its metabolism is also crucial—understanding how it is transported into cells and how it is degraded by peptidases will provide insight into its stability and potential sites of action in a biological system. Exploring its role as a potential antioxidant is also a valid avenue, given the redox-active nature of the tyrosine phenol group.

| Potential Role | Hypothesized Mechanism of Action | Relevant Structural Features | References |

|---|---|---|---|

| Enzyme Inhibition | Acts as a competitive or allosteric inhibitor by binding to the active site or other regulatory sites of enzymes (e.g., proteases, kinases). | Peptide backbone, tyrosine side chain. | researchgate.net |

| Neuromodulation | May interact with receptors in the central nervous system, similar to other small neuropeptides. | Overall molecular shape and charge distribution. | rsc.org |

| Antioxidant Activity | The tyrosine phenol group can scavenge free radicals, protecting cells from oxidative stress. | Tyrosine phenol group. | rsc.org |

| Cell Signaling | Could act as a signaling molecule by binding to cell surface receptors and initiating an intracellular cascade. | Specific conformation and functional group presentation. | rsc.org |

Q & A

Q. What are the recommended methods for synthesizing Gly-Tyr amide hydrochloride in a laboratory setting?

this compound, a dipeptide derivative, is typically synthesized via carbodiimide-mediated coupling reactions. A common approach involves activating the carboxyl group of glycine using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride, followed by reaction with tyrosine amide in aqueous or mixed-solvent systems. Critical parameters include pH control (4.5–6.5) to optimize activation efficiency and minimize side reactions like racemization. Post-synthesis, the product is precipitated using cold ether and purified via recrystallization or chromatography .

Q. How can researchers ensure the purity of this compound post-synthesis?

Purity assessment requires orthogonal analytical techniques:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to resolve impurities .

- NMR : ¹H and ¹³C NMR spectroscopy to confirm structural integrity (e.g., amide proton resonance at δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (theoretical [M+H]⁺ = 296.3 g/mol) .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound under varying reaction conditions?

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., molar ratio of EDC, reaction time, solvent composition). For instance, increasing EDC equivalents (1.5–2.0 mol) improves activation but may require post-reaction quenching with acetic acid to prevent over-activation .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and terminate at optimal conversion points .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across studies?

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables. For example, discrepancies in IC₅₀ values may arise from differences in buffer pH affecting solubility .

- Replication Studies : Reproduce key experiments with standardized protocols (e.g., fixed incubation times, controlled temperature) to validate reproducibility .

Q. What computational models predict the interaction mechanisms of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with receptors (e.g., tyrosine kinase domains). Focus on hydrogen bonding between the amide group and catalytic residues .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) over 100-ns trajectories to assess binding kinetics .

Methodological Notes

- Synthesis References : EDC-mediated coupling is widely adopted due to its high efficiency in aqueous media, though alternatives like HOBt/EDC mixtures may reduce side reactions .

- Analytical Cross-Validation : Combine HPLC purity data with NMR integration ratios to quantify trace impurities (<0.5%) .

- Safety Compliance : Always consult SDS documents (e.g., Gold Biotechnology guidelines) for hazard-specific protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.